BenchChemオンラインストアへようこそ!

Transmembrane glycoprotein NMB (179-188)

Neoantigen T cell epitope Functional avidity

Transmembrane glycoprotein NMB (179–188), sequence TLDWLLQTPK, is a synthetic 10-mer peptide corresponding to a somatically mutated fragment of human GPNMB. This peptide harbors a G181D substitution (G→A nucleotide exchange) originally identified as an HLA-A*03011-restricted neoantigen through autologous melanoma cDNA expression screening combined with IFN-γ ELISPOT readout.

Molecular Formula
Molecular Weight
Cat. No. B1575309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTransmembrane glycoprotein NMB (179-188)
SynonymsTransmembrane glycoprotein NMB (179-188)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Transmembrane Glycoprotein NMB (179–188) – A Mutated Melanoma Neoantigen Peptide for HLA-A3-Restricted T Cell Research


Transmembrane glycoprotein NMB (179–188), sequence TLDWLLQTPK, is a synthetic 10-mer peptide corresponding to a somatically mutated fragment of human GPNMB [1]. This peptide harbors a G181D substitution (G→A nucleotide exchange) originally identified as an HLA-A*03011-restricted neoantigen through autologous melanoma cDNA expression screening combined with IFN-γ ELISPOT readout [1]. GPNMB is a type I transmembrane glycoprotein of the PMEL/NMB family, expressed in melanocytes, osteoclasts, dendritic cells, and overexpressed in melanoma, glioblastoma, and breast cancer [2]. Unlike unaltered self-antigens subject to central tolerance, the G181D mutation creates a non-self T cell epitope that was recognized by patient-derived CD8+ cytotoxic T lymphocytes with functional avidity comparable to antiviral T cell responses [1].

Why Wild-Type GPNMB Peptides, Full-Length Protein, or Other Melanoma Antigens Cannot Replace the G181D-Mutated 179–188 Neoepitope


Substitution of the GPNMB (179–188) G181D-mutated peptide (TLDWLLQTPK) with wild-type GPNMB fragments, full-length recombinant GPNMB protein, or unrelated in-class melanoma antigens is scientifically unsupported for HLA-A3-restricted T cell epitope applications. The G181D substitution is the immunogenic determinant: the aspartic acid at position 181 functions as a critical TCR contact residue within the HLA-A*03011 binding groove, and T cell clones raised against the mutated peptide fail to recognize the wild-type sequence TLGWLLQTPK [1]. In functional avidity assays, wild-type GPNMB peptide induced no target cell lysis at any concentration tested, whereas the mutated peptide achieved half-maximal lysis within the nanomolar range [1]. Among all known GPNMB-derived sequences, only the 179–188 region bearing the G181D mutation has been validated as a naturally processed and presented CD8+ T cell epitope through cDNA expression cloning with autologous mixed lymphocyte-tumor cell cultures [1]. Full-length GPNMB protein or alternative peptide fragments cannot serve as MHC class I peptide surrogates, as they lack both the defined HLA-A*03011 restriction element and the mutation-specific TCR recognition motif unique to this neoepitope [1].

Quantitative Differentiation Evidence: GPNMB (179–188) G181D Neoepitope Versus Wild-Type Peptide and In-Class Melanoma Antigens


Mutation-Specific T Cell Recognition: Mutant G181D Peptide Lysed Targets Whereas Wild-Type Peptide Was Not Recognized

In a direct head-to-head comparison, CD8+ T cell clones specific for GPNMBmut/A3 recognized MZ7-EBV-B target cells pulsed with the mutated peptide TLDWLLQTPK (G181D), whereas the wild-type peptide TLGWLLQTPK induced no detectable lysis at any concentration tested [1]. Among the five mutated melanoma neoantigens identified in the study, half-maximal lysis was achieved at peptide concentrations ranging from 0.11 to 11 nM in standard 4-h ⁵¹Cr release assays [1]. In contrast, among all wild-type counterpart peptides evaluated, only the SIRT2 192–200 wild-type peptide induced lysis, and this required 10-fold higher peptide concentrations than its mutated counterpart [1].

Neoantigen T cell epitope Functional avidity

T Cell Enrichment Prevalence: GPNMBmut/A3 Responses Detected in 100% of Independent MLTCs Versus 17–33% for Common Melanoma Antigens

Across six independently generated MLTC responder populations derived from patient DT peripheral blood mononuclear cells obtained in different years, enrichment of antigen-specific CD8+ T cells to ≥1% of total CD8+ count was assessed against COS-7 cells cotransfected with each antigen and its restricting HLA allele [1]. GPNMBmut/A3-specific T cells were enriched in 5 of 5 evaluable MLTCs (100%). By comparison, T cells against the common melanoma differentiation antigens were enriched in only 1 of 6 MLTCs for tyrosinase/A26 (16.7%), 1 of 6 MLTCs for tyrosinase/B38 (16.7%), and 2 of 6 MLTCs for gp100/B7 (33.3%) [1].

Immunodominance T cell monitoring Mixed lymphocyte-tumor cell culture

Clonal T Cell Frequency: GPNMBmut/A3 Accounted for More T Cell Clones Than All Common Antigens Combined in Limiting Dilution Analysis

MLTC 15 was subjected to limiting dilution cloning on day 35, yielding 125 T cell clones tested for reactivity against COS transfectants expressing known DT melanoma antigens [1]. Of these, 35 clones (28.0%) were directed against GPNMBmut/A3. By comparison, only 18 clones (14.4%) recognized the four common and other mutated antigens combined (gp100/B7, RBAF600mut/A3, SIRT2mut/A3, and Tyr/A26), while 34 clones recognized SNRP116mut/A3 and 38 clones recognized none of the known antigens [1]. Thus, among clones with defined antigen specificity, GPNMBmut/A3 was the single most frequently recognized epitope.

T cell cloning Limiting dilution Antigen immunodominance

cDNA Expression Screening Detection Frequency: GPNMBmut/A3 Yielded the Highest Clone Recovery Among HLA-A3-Restricted Neoantigens

In the cDNA expression cloning screen using cryopreserved MLTC18 responder populations with IFN-γ ELISPOT as readout, the detection frequency of antigen-coding cDNA clones was quantified for each identified neoantigen [1]. GPNMBmut/A3 was detected at a frequency of 11 positive clones per 1,920 screened (0.57%). This exceeded the detection frequencies of the other HLA-A3-restricted neoantigens from the same screen: SIRT2mut/A3 at 1/700 (0.14%) and SNRP116mut/A3 at 2/1,920 (0.10%), as well as the HLA-B7-restricted RBAF600mut/B7 at 7/2,300 (0.30%) [1].

cDNA expression cloning ELISPOT screening Neoantigen discovery

TCR Repertoire Diversity: At Least Two Distinct TCR Vβ Chains Recognize GPNMBmut/A3, Supporting Broader Epitope-Specific Repertoire Engagement

TCR Vβ chain analysis was performed on T cell clones specific for four DT melanoma antigens [1]. GPNMBmut/A3 was recognized by T cell clones bearing at least two distinct TCR Vβ chains, indicating polyclonal T cell responses against this neoepitope. In contrast, all T cell clones against SIRT2mut/A3, derived from two independent MLTCs, uniformly expressed Vβ1, indicating a monoclonal or oligoclonal response restricted to a single Vβ family [1]. T cells against gp100/B7 carried at least three distinct Vβ chains, and SNRP116mut/A3 was recognized by at least four distinct Vβ chains [1].

TCR repertoire Vβ chain usage Clonality analysis

Procurement-Relevant Application Scenarios for Transmembrane Glycoprotein NMB (179–188) G181D Neoepitope


HLA-A*03:01 Peptide-MHC Tetramer Production for Neoantigen-Specific CD8+ T Cell Monitoring in Melanoma Immunotherapy Trials

The GPNMB (179–188) G181D peptide TLDWLLQTPK is validated for folding into HLA-A*03:01 tetramer reagents . Given that GPNMBmut/A3-specific T cells were detected in 100% (5/5) of independently generated MLTCs — substantially outperforming common melanoma antigens such as tyrosinase (16.7%) and gp100 (33.3%) [1] — tetramers loaded with this peptide enable high-sensitivity ex vivo monitoring of neoantigen-directed T cell responses in HLA-A3+ melanoma patients. The demonstrated clonal immunodominance of this epitope (35/125 clones, 28.0%) supports its use as a sentinel marker for assessing the breadth and magnitude of antitumor immunity during checkpoint blockade or vaccine therapy [1]. Commercially available tetramer reagents incorporating this peptide are already offered by MBL for flow cytometric applications .

Personalized Peptide Vaccine Formulation Targeting Mutated GPNMB in HLA-A3+ Melanoma Patients

The G181D mutation creates a non-self T cell epitope absent from normal tissues, circumventing central tolerance mechanisms that limit immunogenicity of unaltered self-antigens [1]. Functional avidity data demonstrate that CTL clones specific for this peptide achieve half-maximal lysis in the 0.11–11 nM range, comparable to antiviral T cell responses, while the wild-type GPNMB peptide induces no lysis [1]. This mutation-specificity — combined with the finding that GPNMBmut/A3 T cells were the most frequently recovered clones (35 clones, exceeding all common antigens combined at 18 clones) — positions this peptide as a high-priority component of personalized multi-peptide vaccine formulations for melanoma patients whose tumors harbor the GPNMB G181D mutation and who express HLA-A*03011 [1].

Benchmarking and Validation of In Silico Neoantigen Prediction Algorithms

As one of the earliest experimentally validated human tumor neoantigens identified through unbiased cDNA expression cloning rather than predictive algorithms, the GPNMB (179–188) G181D peptide serves as a gold-standard positive control for benchmarking MHC class I binding prediction tools and neoantigen prioritization pipelines [1]. Its detection frequency of 11/1,920 (0.57%) in cDNA screening — the highest among the five neoantigens identified in the same study — provides a quantitative benchmark for assessing the sensitivity of in silico methods [1]. Unlike predicted neoepitopes lacking functional validation, this peptide has confirmed natural processing, HLA-A*03011 presentation, and cognate T cell recognition, making it an essential reference standard for computational immunology groups developing or validating neoantigen discovery workflows [1].

T Cell Receptor (TCR) Isolation and Engineering for Adoptive Cell Therapy Research

The demonstrated polyclonal TCR repertoire against GPNMBmut/A3 — with at least two distinct Vβ chains involved in epitope recognition, contrasting with the monoclonal Vβ1 response to SIRT2mut/A3 — indicates that multiple TCR sequences with potentially diverse functional avidities can be isolated using this peptide [1]. Combined with the high clonal recovery rate (35/125 clones), this peptide provides a productive starting material for TCR gene capture, sequence optimization, and validation of TCR-transduced T cell products targeting GPNMB-mutated tumors [1]. The availability of peptide-MHC tetramer reagents further enables efficient sorting and expansion of peptide-specific T cells for TCR repertoire analysis and candidate TCR selection [1].

Quote Request

Request a Quote for Transmembrane glycoprotein NMB (179-188)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.